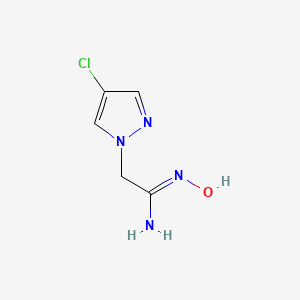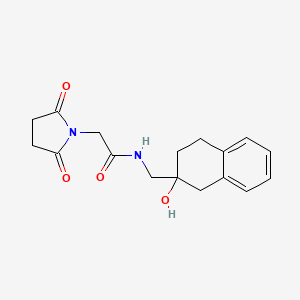
(1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide involves the inhibition of several enzymes and pathways that play a crucial role in cancer progression and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs) and induce apoptosis in cancer cells. Moreover, it has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide have been extensively studied. This compound has been found to modulate several signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which play a crucial role in cancer progression. Moreover, it has also been shown to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide for lab experiments include its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the limitations of this compound include its poor solubility and stability, which can affect its efficacy in vivo.
Zukünftige Richtungen
Several future directions can be explored to further investigate the potential therapeutic applications of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide. These include the development of more stable and soluble analogs of this compound, the investigation of its efficacy in vivo using animal models, and the exploration of its potential applications in combination with other anticancer drugs. Moreover, the identification of the specific molecular targets of this compound can provide valuable insights into its mechanism of action and aid in the development of more effective cancer therapies.
Synthesemethoden
The synthesis of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide involves the reaction of 4-chloropyrazole with hydroxylamine hydrochloride and ethyl chloroformate in the presence of triethylamine. This reaction results in the formation of the target compound in good yields.
Wissenschaftliche Forschungsanwendungen
Several studies have been conducted to investigate the potential therapeutic applications of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been shown to possess anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c6-4-1-8-10(2-4)3-5(7)9-11/h1-2,11H,3H2,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYSUGAEDFDVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1C/C(=N/O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2924402.png)
![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2924406.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2924410.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2924413.png)

![2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine](/img/structure/B2924415.png)


![N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide](/img/structure/B2924420.png)